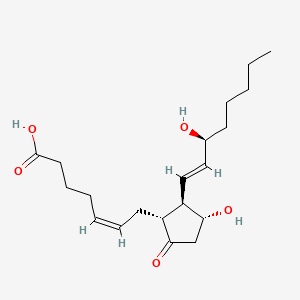

Prostaglandin E2

Description

What exactly is Prostaglandin E2 (PGE2)?

This compound (PGE2) is one of the COX products from arachidonic acid. It is among the extensively researched prostaglandins. Its activities influence the inflammatory process, fertility and parturition, gastric mucosal health, and the modulation of immune function. Its actions on this compound (PGE2) are transmitted through at least four distinct receptors named EP1 and EP2 as well as EP3 as well as EP4.5 The affinity constants (Kd) that are associated with this compound (PGE2) for these receptors vary between 1-10 nM, based on the receptor type and tissue. 3D Growth matrix component is utilized in prostate organoid and liver generation.

History of this compound (PGE2)

Swedish physiologist Ulf von Euler and British physiologist M.W. Goldblatt initially discovered prostaglandins in 1935 as components found in the seminal human fluid. Prostaglandins were identified for their effects on blood pressure and the effects of smooth muscle regulation. This compound (PGE2) was discovered as early as 1962 by Swedish biochemist Sune Bergstrom in the seminal fluid of sheep. The structure of prostaglandins has been conserved in mammals. However, marine life can also produce it, allowing further research about their biological roles. Prostaglandins were found to be the product of arachidonic acid. And capable of radio label arachidonic acids in the 1960s, American scientist E.J. Corey synthesized this compound (PGE2) within the laboratory in 1970. This breakthrough opened the way for subsequent studies that helped define the nature of actions and the response in this compound (PGE2). This compound (PGE2) was approved for medical use in the United States in 1977 and is on the World Health Organization's List of Essential Medicines. The FDA approved this compound in 1977.

Mechanism of action of this compound (PGE2)

This compound (PGE2) is a binder to G protein-coupled receptors (GPCRs) EP1, EP2, EP2, and EP4 to trigger numerous downstream effects that direct contractions of the myometrium. In the same way, this compound (PGE2) hinders Na+ absorption in the Thick Ascending Limb (TAL) of the Loop of Henle and ADH-mediated water transportation in the collecting tubules. This means that blocking PGE2 production by NSAIDs may limit the efficacy of loop diuretics.

The role of biochemistry and physiological aspects in this compound (PGE2)

This compound (PGE2) stimulates cervical ripening and parturition. It also controls vasodilatation induced by bradykinin, the adenylyl cyclase. The tumor cells expressing Cyclooxygenase 2 show an increase in the degree of invasiveness, angiogenesis, and resistance to apoptosis. This could be due to increased expression of angiogenic factors by PGE2 and the stabilization of the anti-apoptotic protein survivin. The impact of this compound (PGE2) on the immune system can be variable. It blocks T cell activation in vitro, which suggests it is an immune suppressant. However, in vivo, it is believed to cause an expansion of Th17 cells and transformation of the subset called Th1 comprised of T aid cells, thus marking that it is an immune activator.

Biological Activity of this compound (PGE2)

This compound (PGE2) is an exogenous prostaglandin and is the main product of the arachidonic acids/cyclooxygenase pathways. This compound is a binder highly to EP1 EP2, EP2, and EP4 receptors (Kd values range from 1-10 nM). This compound (PGE2) affects various processes, including vasodilation, inflammation, smooth muscle relaxation, gastric mucosal structure, fertility, and platelet accumulation. This compound (PGE2) regulates.

Physiological effects of this compound (PGE2)

This compound (PGE2), Similar to PGE1, is a direct vasodilator, working on smooth muscle and causing the dilation of blood vessels. In the same way, PGE2 inhibits platelet aggregation.

This compound (PGE2) reduces T cell receptor growth and signaling and could play a role in reducing inflammation. In the same way, PGE2 limits the immune reaction by blocking B-lymphocyte proliferation and their ability to release antigens.

The peripheral and central nervous systems have effects.

This compound (PGE2) has numerous functions within the central and peripheral nervous systems. If this compound (PGE2) is in contact with EP3 receptors, it elevates the body temperature, increasing fever. This compound (PGE2) is a significant prostanoid that causes inflammation by enhancing edema and leukocyte influx due to an increase in vascular permeability (allowing increased blood flow into the inflamed region of the body) when it acts through EP2 receptors. Nonsteroidal anti-inflammatory medicines (NSAIDs) block the function of COX-2, leading to increased PGE2 production. NSAIDs block COX-2 and reduce PGE2 production. PGE2 helps to reduce inflammation and fever.

Furthermore, this compound (PGE2) acts on EP1, and EP4 receptors play a role in pain sensation via inflammation nociception. When this compound (PGE2) is bound to EP1 and EP4 receptors, there is increased excitability due to the cation channel and the inhibition of the high-polarizing potassium (K+) channels, boosting the excitability of membranes. This results in peripheral nerve endings feeling pain when they encounter stimuli.

Immunity

This compound (PGE2) causes inflammation when bound with EP2 receptors. In terms of the immune system, prostaglandins can regulate the function of lymphocytes. This compound (PGE2) regulates the production of T lymphocytes by regulating the apoptosis process of mature Thymocytes. Furthermore, it can inhibit an immune response by preventing B lymphocytes from developing into plasma cells secreting antibodies. If PGE2 slows this process, it results in a decline in the humoral antibody response because of the decreased production of antibodies. This compound (PGE2) is also involved in the inhibition of the function of cytotoxic T-cells and cell division of T-lymphocytes, as well as the growth of T-lymphocytes TH1.

Neurological consequences

As a response to physiologic and psychologic stress, this compound is involved in various inflammation and immune pathways. It is among the prostaglandins that are most plentiful within the body this compound is implicated in nearly all common inflammation indicators, such as swelling, redness, and pain. It regulates these responses by binding to G-coupled this compound (PGE2) receptors (EP1, EP1, EP2, EP3, and EP4). The activation of these various EP receptors is influenced by the nature of the stimulus and causes the appropriate stress response. The activation of EP1 through this compound (PGE2) causes the inhibition of behavioral impulses in response to psychological stress. This compound (PGE2) is responsible for regulating illness-induced memory impairment by activating EP2. This compound activation by EP3 causes control of fever caused by illness. EP4 functions similarly to EP2, which has been demonstrated in research studies to play a role in anorexia and hypothermia. Additionally, in addition to inflammation-related consequences, this compound (PGE2) has been demonstrated to have anti-inflammatory properties as well. This is because of its various effects on various receptors.

Smooth muscle effects

This compound (PGE2) is a critical player in an essential role in vascular smooth muscle tone regulation. This is a vasodilator made in endothelial cells. It promotes vasodilation of smooth muscles by increasing the activity of cyclic adenosine monophosphate (cAMP) to decrease intracellular calcium levels via the IP and EP4 receptors. Conversely, this compound (PGE2) can also induce vasoconstriction via activation of EP1 and EP3 receptors, which activates the Ca2+ pathway and decreases cAMP activity.

In the digestive tract, this compound (PGE2) stimulates smooth muscles and causes muscle contractions in the longitudinal direction when activating EP3 receptors. However, this compound (PGE2) actions on the respiratory smooth muscle cause relaxation.

Kidney effects

This compound (PGE2) and other prostaglandins are synthesized in the medulla and cortex in the renal medulla. COX-2-derived renal this compound (PGE2) in the kidney ensures blood flow and the glomerular filtering rate (GFR) by localized vasodilation. COX-2-derived prostanoids aid in increasing medullary blood flows, as well as reducing sodium reabsorption in kidney tubules. This compound (PGE2) helps kidneys control blood pressure by altering sodium and water excretion. It is believed to activate EP4 or EP2 to boost the release of renin. This results in an increase in GFR as well as sodium retention. This can raise blood pressure levels in the body.

Uses of this compound (PGE2)

Biosynthesis occurs in a variety of cell kinds—potent vasodilators. The drug exerts anti- and proinflammatory properties by inhibiting mediator release and enhancing mediator activity. It stimulates bone Resorption. It synergizes with LTB4. Facilitates the replication of the AIDS virus. Regulates the sleep/wake cycle. Thermoregulatory actions within the CNS. Thermoregulatory action in the CNS. LHRH release from the rat median eminence. Regulates renal hemodynamics as well as excretion of sodium. One of the main Cyclooxygenase (COX) products of arachidonic acid. It is also one of the extensively studied prostaglandins.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-ARSRFYASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Record name | prostaglandin E2 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Prostaglandin_E2 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022947, DTXSID00859353 | |

| Record name | Dinoprostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

363-24-6, 22230-04-2 | |

| Record name | Prostaglandin E2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoprostone [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prostaglandin E2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prostaglandin E2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinoprostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinoprostone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOPROSTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Q1JQR04M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67 °C | |

| Record name | Dinoprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Prostaglandin E2 Synthesis in Macrophages: From Pathway to Practice

Introduction

Prostaglandin E2 (PGE2) is a pivotal lipid mediator that plays a multifaceted role in immunity and inflammation.[1] As a principal product of activated macrophages, PGE2 orchestrates a wide array of biological processes, ranging from fever and pain to the modulation of immune cell function and tissue repair.[2] Macrophage-derived PGE2 is central to the inflammatory response, making its synthesis pathway a critical area of study for researchers in immunology, oncology, and pharmacology. Understanding the intricate enzymatic cascade and regulatory networks that govern PGE2 production is essential for developing novel therapeutics that can selectively target inflammatory diseases.[1][3]

This in-depth technical guide provides a comprehensive overview of the PGE2 synthesis pathway in macrophages, intended for researchers, scientists, and drug development professionals. We will dissect the core enzymatic steps, explore the complex regulatory mechanisms, and provide detailed, field-proven experimental protocols to empower your research.

Part 1: The Core Pathway: An Enzymatic Cascade

The biosynthesis of PGE2 from membrane phospholipids is a rapid, tightly regulated, three-step enzymatic process. The availability of the initial substrate, arachidonic acid, is the primary rate-limiting step.[2]

Step 1: Liberation of Arachidonic Acid (AA) by Phospholipase A2 (PLA2)

The journey begins at the cell membrane. In quiescent macrophages, arachidonic acid (AA) is esterified within the sn-2 position of membrane phospholipids. Upon cellular activation by inflammatory stimuli such as lipopolysaccharide (LPS), cytokines, or phagocytic particles like zymosan, cytosolic phospholipase A2 (cPLA2) is mobilized.[2][4]

The activation of cPLA2 is a dual-signal process:

-

Calcium Influx: An increase in intracellular calcium ([Ca2+]i) promotes the translocation of cPLA2 from the cytosol to the nuclear envelope and endoplasmic reticulum, where its phospholipid substrates reside.[4][5]

-

Phosphorylation: Concurrently, the mitogen-activated protein kinase (MAPK) pathway is activated, leading to the phosphorylation of cPLA2 on critical serine residues (e.g., Ser-505).[4][5]

This dual activation is synergistic; a transient rise in calcium combined with sustained phosphorylation is required for robust AA release.[6] Once liberated, free AA becomes available for the next enzymatic step.

Step 2: The Cyclooxygenase (COX) Commitment Step

Free AA is swiftly converted to the unstable intermediate, Prostaglandin H2 (PGH2), by the bifunctional enzyme Prostaglandin H synthase, more commonly known as Cyclooxygenase (COX).[2] The COX enzyme has two distinct catalytic activities: a cyclooxygenase activity that forms PGG2 from AA, and a peroxidase activity that reduces PGG2 to PGH2.[2]

Macrophages express two key COX isoforms:

-

COX-1 (PTGS1): Constitutively expressed in most tissues, COX-1 is responsible for "housekeeping" prostanoid synthesis involved in physiological processes.[7]

-

COX-2 (PTGS2): This isoform is typically absent or expressed at very low levels in resting macrophages but is strongly induced by inflammatory stimuli like LPS.[8][7] This inducibility places COX-2 at the heart of the inflammatory response.[9]

In an inflammatory context, the vast majority of PGE2 produced by macrophages is derived from the action of COX-2.[10]

Step 3: Terminal Synthesis by Prostaglandin E Synthases (PGES)

The final step is the isomerization of PGH2 to the stable and biologically active PGE2. This conversion is catalyzed by a family of terminal enzymes known as Prostaglandin E synthases (PGES).

-

Microsomal PGE synthase-1 (mPGES-1): This is the most critical synthase for inflammatory PGE2 production. Like COX-2, mPGES-1 expression is low in resting cells but is dramatically upregulated by pro-inflammatory signals.[10][11] Crucially, mPGES-1 functionally couples with the inducible COX-2 enzyme, forming a powerful axis for rapid PGE2 synthesis during an inflammatory response.[12]

-

Microsomal PGE synthase-2 (mPGES-2) & Cytosolic PGES (cPGES): These isoforms are generally constitutively expressed and are thought to be coupled with COX-1 to mediate physiological PGE2 production.[10]

The coordinated induction of both COX-2 and mPGES-1 ensures a massive and sustained output of PGE2 from activated macrophages, driving the inflammatory cascade.[12]

Table 1: Key Enzymes in Macrophage PGE2 Synthesis

| Enzyme | Gene Name | Substrate | Product | Key Regulatory Features |

| Cytosolic Phospholipase A2 (cPLA2) | PLA2G4A | Membrane Phospholipids | Arachidonic Acid | Activated by Ca2+ and MAPK-mediated phosphorylation.[4] |

| Cyclooxygenase-1 (COX-1) | PTGS1 | Arachidonic Acid | Prostaglandin H2 | Constitutively expressed.[7] |

| Cyclooxygenase-2 (COX-2) | PTGS2 | Arachidonic Acid | Prostaglandin H2 | Inducible by inflammatory stimuli (e.g., LPS).[8][7] |

| Microsomal PGE Synthase-1 (mPGES-1) | PTGES | Prostaglandin H2 | This compound | Inducible; functionally coupled with COX-2.[11][12] |

| Cytosolic PGE Synthase (cPGES) | PTGES3 | Prostaglandin H2 | This compound | Constitutively expressed; often coupled with COX-1.[10] |

Visualizing the Core Pathway

Caption: Experimental workflow for measuring PGE2 secretion from macrophages.

Detailed Protocol: Macrophage Stimulation and PGE2 Quantification

-

Cell Culture:

-

Stimulation:

-

Incubation:

-

Incubate the cells for a defined period, typically 16-24 hours, to allow for the induction of COX-2/mPGES-1 and accumulation of PGE2. [13]

-

-

Supernatant Collection:

-

Carefully collect the conditioned medium from each well into microcentrifuge tubes. [13] * Centrifuge the samples at 500 x g for 5 minutes at 4°C to pellet any detached cells or debris. [13] * Transfer the clear supernatant to new tubes. At this point, samples can be frozen at -80°C for later analysis or used immediately. [13]

-

-

Quantification:

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is a common and accessible method. Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions precisely. [16]This technique relies on competitive binding between PGE2 in the sample and a labeled PGE2 tracer for a limited number of antibody binding sites.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for specificity and sensitivity. [17]It physically separates lipids by chromatography and then identifies and quantifies them based on their unique mass-to-charge ratio. [18][19]

-

Table 2: Comparison of PGE2 Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| ELISA | Competitive Immunoassay | High-throughput, cost-effective, relatively simple to perform. [18] | Potential for cross-reactivity with other eicosanoids, may yield higher absolute concentrations than LC-MS/MS. [17] |

| LC-MS/MS | Chromatographic separation followed by mass spectrometry | Gold standard for specificity and sensitivity, allows for multiplexing (measuring multiple lipids simultaneously). [17][19] | Requires specialized equipment and expertise, lower throughput than ELISA. [20] |

Workflow 2: Analyzing Key Enzyme Expression

To complement PGE2 measurements, it is crucial to analyze the expression of the key inducible enzymes, COX-2 and mPGES-1, at both the mRNA and protein levels.

A. Western Blotting for Protein Expression

-

Cell Lysis: After the desired stimulation period, wash cells with ice-cold PBS and lyse them directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel (typically 10%).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for COX-2 and mPGES-1. [21][22]A loading control antibody (e.g., β-actin or GAPDH) is essential.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. [23]The intensity of the bands corresponds to the protein level.

B. RT-qPCR for mRNA Expression

-

RNA Extraction: Lyse stimulated cells and extract total RNA using a column-based kit or TRIzol reagent, following the manufacturer's protocol. [14]2. cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase master mix. [14]3. qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green master mix, cDNA template, and primers specific for Ptgs2 (COX-2), Ptges (mPGES-1), and a stable housekeeping gene (e.g., Actb, Gapdh). [7][24]4. Data Analysis: Run the reaction on a qPCR instrument. [14]Analyze the data using the delta-delta Ct (ΔΔCt) method to determine the fold change in gene expression relative to the unstimulated control group.

Part 3: Authoritative Grounding and Therapeutic Implications

The tight regulation and inducible nature of the COX-2/mPGES-1 axis make it a prime target for anti-inflammatory drug development. [1]While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to potential side effects, the development of selective COX-2 inhibitors was a major advance. [3]However, long-term use of some COX-2 inhibitors has been associated with cardiovascular risks. [1] This has shifted focus downstream to mPGES-1 as a more specific therapeutic target. [1]Inhibiting mPGES-1 would theoretically block inflammatory PGE2 production without affecting other potentially beneficial prostanoids, offering a safer anti-inflammatory strategy. [1]Furthermore, the PGE2 pathway is implicated in cancer progression by suppressing anti-tumor immunity, making inhibitors of this pathway attractive candidates for combination immunotherapy. [12][25]PGE2 acts on a series of G protein-coupled receptors (EP1-4), and targeting these receptors, particularly EP2 and EP4, represents another promising avenue for therapeutic intervention in inflammation and cancer. [26][27]

Conclusion

The synthesis of this compound in macrophages is a highly orchestrated and powerful inflammatory pathway. It is initiated by the release of arachidonic acid and driven by the coordinated induction of COX-2 and mPGES-1. A thorough understanding of this cascade, coupled with robust experimental methodologies for its study, is fundamental for any researcher aiming to dissect the mechanisms of inflammation or develop next-generation therapeutics to control it. This guide provides the foundational knowledge and practical workflows to empower such investigations.

References

-

Habash, M. et al. (2018). Targeting inflammation: multiple innovative ways to reduce this compound. Pharmaceutical Patent Analyst. Available at: [Link]

-

Luo, Y. et al. (2010). This compound and the Suppression of Phagocyte Innate Immune Responses in Different Organs. Prostaglandins & Other Lipid Mediators. Available at: [Link]

-

Mahesh, G., Kotha, A., & Reddanna, P. (2021). Overview on the Discovery and Development of Anti-inflammatory Drugs: Should the Focus be on Synthesis or Degradation of PGE2?. Journal of Inflammation Research. Available at: [Link]

-

Liu, M. et al. (2021). Arachidonic Acid Metabolism Controls Macrophage Alternative Activation Through Regulating Oxidative Phosphorylation in PPARγ Dependent Manner. Frontiers in Immunology. Available at: [Link]

-

Wang, W. et al. (2023). Role of this compound in macrophage polarization: Insights into atherosclerosis. Frontiers in Immunology. Available at: [Link]

-

Jia, Z. et al. (2018). Role of COX-2/mPGES-1/Prostaglandin E2 Cascade in Kidney Injury. Mediators of Inflammation. Available at: [Link]

-

Xia, Y. et al. (2018). This compound Receptor 2 Modulates Macrophage Activity for Cardiac Repair. Journal of the American Heart Association. Available at: [Link]

-

Madrid, J. et al. (2006). Involvement of PGE2 and the cAMP signalling pathway in the up-regulation of COX-2 and mPGES-1 expression in LPS-activated macrophages. Biochemical Journal. Available at: [Link]

-

Ji, K. et al. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology. Available at: [Link]

-

van der Windt, G. et al. (2024). The Phenotypical and Functional Effect of PGE2 on Human Macrophages. The Journal of Immunology. Available at: [Link]

-

Basile, D. P. (2022). Macrophage dynamics in kidney repair: Elucidation of a COX2 dependent MafB pathway to affect macrophage differentiation. Kidney International. Available at: [Link]

-

Jiang, J. & Dingledine, R. (2013). Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Trends in Pharmacological Sciences. Available at: [Link]

-

Leslie, C. C. (1999). Regulation of arachidonic acid release and cytosolic phospholipase A2 activation. Journal of Leukocyte Biology. Available at: [Link]

-

Prima, V. et al. (2017). COX2/mPGES1/PGE2 pathway regulates PD-L1 expression in tumor-associated macrophages and myeloid-derived suppressor cells. Proceedings of the National Academy of Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Western blot analysis of cyclooxygenase-2 (COX-2) and Toll-like receptor 4 (TLR-4) expression in RAW264.7 (A,B) and J774A.1 (C,D) cells. ResearchGate. Available at: [Link]

-

Bartosh, T. J. & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol. Available at: [Link]

-

Clark, A. R. et al. (2017). Macrophage responses to lipopolysaccharide are modulated by a feedback loop involving this compound, dual specificity phosphatase 1 and tristetraprolin. Scientific Reports. Available at: [Link]

-

Al-Hayali, L. et al. (2017). Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. Bioanalysis. Available at: [Link]

-

Dennis, E. A. et al. (2020). The Roles of Phospholipase A2 in Phagocytes. Frontiers in Immunology. Available at: [Link]

-

Domain Therapeutics. (n.d.). This compound ( PGE2 ). Domain Therapeutics. Available at: [Link]

-

de Faria, F. C. et al. (2024). Divergent gene expression of PTGS1 and PTGS2 along the disease course of chronic myeloid leukaemia. Frontiers in Oncology. Available at: [Link]

-

Schönbeck, U. et al. (1999). Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions. The American Journal of Pathology. Available at: [Link]

-

Nicosia, S. & Letari, O. (1994). Molecular Mechanisms of Control of Arachidonic Acid Release and Metabolism in Macrophages and Mast Cells. Taylor & Francis Group. Available at: [Link]

-

ResearchGate. (n.d.). A representative western blot for expression of COX-2 (top) and... ResearchGate. Available at: [Link]

-

University of Lisbon Repository. (2023). LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa. Available at: [Link]

-

Pérez-Hernández, O. et al. (2023). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Frontiers in Pharmacology. Available at: [Link]

-

Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial. Available at: [Link]

-

Zhang, Q. et al. (2022). Extraction, purification, structural elucidation, and immunomodulatory activity of Bletilla striata polysaccharides via the NF-κB signaling pathway. Frontiers in Nutrition. Available at: [Link]

-

Pater, A. et al. (2021). PGE2 Augments Inflammasome Activation and M1 Polarization in Macrophages Infected With Salmonella Typhimurium and Yersinia enterocolitica. Frontiers in Immunology. Available at: [Link]

-

Medicosis Perfectionalis. (2019). Arachidonic Acid Pathway- The most Comprehensive Explanation - COX-1, COX-2, LOX,Prostaglandin, LTNs. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Expression of PGE2 receptors in mouse and human tissues. ResearchGate. Available at: [Link]

-

Lynch, L. et al. (2021). PGE2 Induces Macrophage IL-10 Production and a Regulatory-like Phenotype via a Protein Kinase A–SIK–CRTC3 Pathway. The Journal of Immunology. Available at: [Link]

-

Scott, W. A. et al. (1982). Regulation of arachidonic acid metabolism by macrophage activation. The Journal of Experimental Medicine. Available at: [Link]

-

Mesaros, C. et al. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research. Available at: [Link]

-

Hempel, S. L. et al. (1998). The role of calcium and phosphorylation of cytosolic phospholipase A2 in regulating arachidonic acid release in macrophages. The Journal of Biological Chemistry. Available at: [Link]

-

Oesterreicher, J. et al. (2006). COX-1 and COX-2 contribute differentially to the LPS-induced release of PGE2 and TxA2 in liver macrophages. Journal of Endotoxin Research. Available at: [Link]

-

Al-Sarayreh, Y. et al. (2024). Comparative analysis of RT-qPCR, flow cytometry, and Di-4-ANEPPDHQ fluorescence for distinguishing macrophages phenotypes. Heliyon. Available at: [Link]

-

Leslie, C. C. (1999). Regulation of arachidonic acid release and cytosolic phospholipase A2 activation. Journal of Leukocyte Biology. Available at: [Link]

-

ResearchGate. (n.d.). An improved LC–MS/MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Fatty acid synthesis. Wikipedia. Available at: [Link]

-

Li, Y. Y. et al. (2013). A cytosolic phospholipase A2 (cPLA2)-Initiated Lipid Mediator Pathway Induces Autophagy in Macrophages. The Journal of Biological Chemistry. Available at: [Link]

Sources

- 1. Targeting inflammation: multiple innovative ways to reduce this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Regulation of arachidonic acid release and cytosolic phospholipase A2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The role of calcium and phosphorylation of cytosolic phospholipase A2 in regulating arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Macrophage responses to lipopolysaccharide are modulated by a feedback loop involving this compound, dual specificity phosphatase 1 and tristetraprolin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and the Suppression of Phagocyte Innate Immune Responses in Different Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. COX-1 and COX-2 contribute differentially to the LPS-induced release of PGE2 and TxA2 in liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of COX-2/mPGES-1/Prostaglandin E2 Cascade in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Comparative analysis of RT-qPCR, flow cytometry, and Di-4-ANEPPDHQ fluorescence for distinguishing macrophages phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Phenotypical and Functional Effect of PGE2 on Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | PGE2 Augments Inflammasome Activation and M1 Polarization in Macrophages Infected With Salmonella Typhimurium and Yersinia enterocolitica [frontiersin.org]

- 17. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 19. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]

- 20. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Extraction, purification, structural elucidation, and immunomodulatory activity of Bletilla striata polysaccharides via the NF-κB signaling pathway [frontiersin.org]

- 24. Frontiers | Divergent gene expression of PTGS1 and PTGS2 along the disease course of chronic myeloid leukaemia [frontiersin.org]

- 25. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 26. ahajournals.org [ahajournals.org]

- 27. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin E2 in Neuroinflammatory Diseases: A Double-Edged Sword for Therapeutic Development

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Neuroinflammation is a critical underlying component of numerous debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. At the heart of this complex inflammatory cascade lies Prostaglandin E2 (PGE2), a lipid mediator with a profoundly dichotomous nature. Synthesized via the cyclooxygenase (COX) pathway, PGE2 can either propagate neurotoxic inflammation or promote neuroprotective and restorative processes. This duality is governed by its differential signaling through four distinct E-prostanoid (EP) receptors—EP1, EP2, EP3, and EP4—each coupled to unique intracellular pathways and expressed on different cell types within the central nervous system (CNS). This guide provides a detailed exploration of the PGE2 signaling axis, dissects its context-dependent roles in major neuroinflammatory diseases, outlines robust methodologies for its investigation, and discusses the strategic implications for developing targeted therapeutics that can selectively harness its beneficial effects while mitigating its detrimental actions.

The Core Machinery: PGE2 Synthesis and Receptor Signaling

The biological activity of PGE2 is not monolithic; it is a finely tuned system dictated by its synthesis and, more importantly, by the specific receptor it engages. Understanding this core machinery is fundamental to interpreting its role in disease.

The Biosynthetic Pathway

PGE2 production is initiated by the release of arachidonic acid from cell membranes by phospholipase A2 (cPLA-2).[1] Cyclooxygenase enzymes, both the constitutive COX-1 and the inducible COX-2, then convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).[1] Finally, specific prostaglandin E synthases (PGES), such as the inducible microsomal PGES-1 (mPGES-1), catalyze the conversion of PGH2 to PGE2.[1] The induction of COX-2 and mPGES-1 is a hallmark of inflammatory responses in the CNS, leading to a surge in local PGE2 production.[2][3]

Caption: PGE2 Receptor Signaling Pathways.

| Receptor | G-Protein Coupling | Primary Second Messenger | Predominant Function in Neuroinflammation |

| EP1 | Gαq | ↑ Intracellular Ca²⁺ | Neurotoxic, pro-inflammatory, exacerbates excitotoxicity [4][5][6] |

| EP2 | Gαs | ↑ cAMP | Pro-inflammatory (in glia), promotes oxidative damage; can be neuroprotective (in neurons) [6][7][8] |

| EP3 | Gαi (primarily) | ↓ cAMP | Pro-inflammatory, pro-amyloidogenic, involved in fever response [6][9][10] |

| EP4 | Gαs | ↑ cAMP | Anti-inflammatory, neuroprotective, promotes vasodilation [6][7][11][12] |

The Role of PGE2 Signaling in Neuroinflammatory Diseases

The net effect of PGE2 in the CNS is a delicate balance of signals from its four receptors. In chronic neurodegenerative diseases, this balance is often disrupted, contributing directly to pathology. The causality behind therapeutic choices—whether to block or stimulate a pathway—hinges on understanding this receptor-specific and disease-specific context.

Alzheimer's Disease (AD)

Neuroinflammation is a well-established component of AD pathogenesis. [13][14]While early epidemiological studies suggested that non-steroidal anti-inflammatory drugs (NSAIDs) could be protective, the reality of PGE2 signaling is far more complex.

-

Pro-Pathogenic Roles (EP1, EP2, EP3):

-

EP1: Activation of the EP1 receptor has been shown to exacerbate neuronal damage and memory loss in mouse models of AD, and its genetic deletion reduces amyloid plaques. [4]It is believed to mediate toxicity associated with COX-2. [4] * EP2: Signaling through the EP2 receptor in glial cells promotes the production of inflammatory mediators and reactive oxygen species. [6]Deletion of the EP2 receptor reduces oxidative damage and amyloid burden in AD models, suggesting it drives maladaptive inflammatory responses. [6][11] * EP3: The EP3 receptor has been identified as a pro-inflammatory and pro-amyloidogenic pathway, contributing to synaptic toxicity in AD models. [10]

-

-

Protective Roles (EP4):

-

In stark contrast, signaling through the EP4 receptor on microglia is potently anti-inflammatory. [15]EP4 activation suppresses the microglial inflammatory response to amyloid-β (Aβ) peptides and enhances their phagocytic clearance. [15]Conditional deletion of microglial EP4 in AD mice leads to increased inflammatory gene expression and Aβ deposition at early stages. [15]

-

Parkinson's Disease (PD)

In PD, the progressive loss of dopaminergic neurons in the substantia nigra is accompanied by significant neuroinflammation, with COX-2 and PGE2 levels being markedly elevated. [3][12]

-

Pro-Pathogenic Roles (EP2):

-

Protective Roles (EP4):

-

The EP4 receptor is a key player in suppressing inflammation and protecting neurons in PD models. [7]Systemic administration of an EP4 agonist protects dopaminergic neurons from MPTP-induced death. [12]Deleting EP4 specifically in microglia exacerbates neuroinflammation, highlighting its crucial anti-inflammatory function in these cells. [12]

-

Multiple Sclerosis (MS)

In MS and its animal model, experimental autoimmune encephalomyelitis (EAE), PGE2 plays a complex role in modulating the autoimmune response and CNS infiltration by peripheral immune cells.

-

Dual Roles of EP2 and EP4:

-

During the onset of EAE, PGE2 signaling via both EP2 and EP4 receptors can exacerbate the differentiation and response of pathogenic T-cells (Th1 and Th17). [2] * However, EP4 signaling also appears to have a protective function by limiting immune cell infiltration into the brain. [2] * In human MS lesions, there is a notable shift in receptor expression: EP2 expression increases in microglia, while EP4 expression decreases. [16]This suggests that PGE2 may initially contribute to inflammation but later, through EP2, attempt to promote a homeostatic or resolving state. [16]In microglia, EP2 signaling can drive a pro-inflammatory phenotype, whereas EP4 signaling suppresses it. [17]

-

Methodologies for Investigating the PGE2 Axis

A robust investigation of PGE2's role in neuroinflammation requires a multi-faceted approach, combining precise quantification, relevant cellular and animal models, and detailed molecular analysis. Each protocol must serve as a self-validating system, where choices are made to ensure specificity and reproducibility.

Quantification of PGE2 Levels

Accurately measuring PGE2 in biological samples (e.g., CSF, brain tissue homogenates, cell culture supernatants) is a critical first step.

-

Recommended Methods:

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for specificity and sensitivity, allowing for the simultaneous separation and quantification of PGE2 and its isomers without the need for derivatization. [18] * Competitive ELISA (Enzyme-Linked Immunosorbent Assay): A more accessible method suitable for higher-throughput screening. These assays rely on the competition between PGE2 in the sample and a labeled PGE2 tracer for a limited number of antibody binding sites. [19]

-

-

Experimental Protocol: PGE2 Measurement by Competitive ELISA

-

Sample Preparation (Critical Step):

-

For tissue or plasma, immediately add a COX inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis. * For low-concentration samples, perform a solid-phase extraction using a C18 reverse-phase column to concentrate the prostaglandins and remove interfering substances. [20] * Causality: Failure to inhibit COX activity post-sampling will lead to artifactually high PGE2 levels. Extraction is necessary because matrices like plasma contain lipids and proteins that can interfere with antibody binding in the assay.

-

-

Assay Procedure (Following Manufacturer's Kit Protocol, e.g., R&D Systems, Cayman Chemical):

-

Prepare a standard curve using the provided PGE2 standard. It is crucial to dilute the standards in the same buffer or medium as the samples to account for matrix effects. * Add standards, controls, and samples to the antibody-coated microplate.

-

Add the HRP- or AP-labeled PGE2 tracer to all wells. This initiates the competitive binding.

-

Incubate for the specified time (e.g., 2 hours at room temperature).

-

Wash the plate thoroughly to remove unbound reagents.

-

Add the substrate solution and incubate until color develops.

-

Add a stop solution and read the absorbance on a microplate reader.

-

-

Data Analysis:

-

The absorbance is inversely proportional to the amount of PGE2 in the sample. [19] * Generate a standard curve by plotting the percentage of bound tracer versus the log of the standard concentration.

-

Calculate the PGE2 concentration of the samples by interpolating from the standard curve.

-

-

Cellular and Animal Models

Choosing the right model is essential to dissect the complex, cell-specific actions of PGE2.

-

In Vitro Models:

-

Primary Cell Cultures: Neuron-microglia co-cultures are invaluable for studying how glial-derived PGE2 affects neuronal health. [21]These models allow for controlled stimulation with agents like LPS or Aβ and subsequent treatment with specific EP receptor agonists/antagonists. [21][22] * hPSC-Derived Models: Human pluripotent stem cell (hPSC)-derived microglia, astrocytes, and neurons offer a powerful platform to study neuroinflammation in a human genetic context, improving translational relevance. [23]

-

Caption: Workflow for an in-vitro neuroinflammation study.

-

In Vivo Models:

-

Disease Models: Standardized models such as MPTP for Parkinson's disease, APP-PS1 transgenic mice for Alzheimer's, and EAE for multiple sclerosis are widely used. [2][11][12][15] * Conditional Knockouts (Self-Validating System): The most rigorous approach involves using Cre-Lox systems to delete EP receptors in specific cell types (e.g., Cd11b-Cre for myeloid cells/microglia or Thy1-Cre for neurons). [11][12]This is crucial because it allows researchers to definitively attribute an observed phenotype to the action of a receptor in a specific cell population, overcoming the limitations of global knockouts where developmental or off-target effects can confound results. [11]

-

Therapeutic Implications and Future Horizons

The complex and often opposing roles of PGE2 signaling pathways present both a challenge and an opportunity for drug development. The failure of broad-spectrum COX inhibitors in some contexts underscores the need for a more nuanced, receptor-targeted approach.

-

EP1 and EP2 Antagonists: Given their largely pro-inflammatory and neurotoxic roles, particularly in glial cells, selective antagonists for EP1 and EP2 receptors are promising candidates for reducing neuroinflammation and subsequent neuronal damage. [24][4][11]* EP4 Agonists: The consistently anti-inflammatory and neuroprotective effects of EP4 signaling, especially in microglia and neurons, make selective EP4 agonists highly attractive as a therapeutic strategy to actively resolve inflammation and support neuronal survival. [7][12]* EP3 Modulation: The role of the EP3 receptor is more complex and may require further elucidation before it can be effectively targeted. [6][9] The future of therapeutic development in this area lies in designing molecules with high selectivity for a single EP receptor subtype. Furthermore, strategies may need to be tailored to the specific disease and its stage, as the balance of EP receptor expression and function can shift over the course of pathology. [16]By moving beyond broad COX inhibition to precisely modulate the downstream EP receptor pathways, we can hope to unlock new treatments that effectively quell detrimental neuroinflammation while preserving and promoting the brain's endogenous protective mechanisms.

References

-

A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats. PubMed Central. [Link]

-

Investigating the role of this compound mediated neuroinflammation in models of neurodegeneration. Stanford Digital Repository. [Link]

-

This compound/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo. PubMed. [Link]

-

PGE2 EP1 receptor exacerbated neurotoxicity in mouse model of cerebral ischemia and Alzheimer's disease. PMC - NIH. [Link]

-

Neurophysiological process - PGE2-induced pain processing Pathway Map. Bio-Rad. [Link]

-

Stanford scientists found a way to regrow cartilage and stop arthritis. ScienceDaily. [Link]

-

Roles of the this compound receptors EP subtypes in Alzheimer's disease. PubMed. [Link]

-

The this compound EP1 receptor mediates pain perception and regulates blood pressure. JCI. [Link]

-

Neuroprotective Role of Prostaglandin PGE2 EP2 Receptor in Hemin-mediated Toxicity. ResearchGate. [Link]

-

Emerging roles of PGE2 receptors in models of neurological disease. PMC - NIH. [Link]

-

PGE2 signaling via the neuronal EP2 receptor increases injury in a model of cerebral ischemia. PNAS. [Link]

-

Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. PMC - PubMed Central. [Link]

-

Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases. PMC. [Link]

-

Suppression of Alzheimer-Associated Inflammation by Microglial Prostaglandin-E2 EP4 Receptor Signaling. Journal of Neuroscience. [Link]

-

Anti-inflammatory and neuroprotective effects of PGE2 EP4 signaling in models of Parkinson's disease. PMC - NIH. [Link]

-

Roles of the this compound receptors EP subtypes in Alzheimer's disease. PMC - NIH. [Link]

-

PGE2–EP2 and PGE2–EP4 signalling in Th17 lymphocytes (left) and microglia/macrophages (right). ResearchGate. [Link]

-

Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers. [Link]

-

LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PMC. [Link]

-

Neuronal this compound receptor subtype EP3 mediates antinociception during inflammation. PMC - PubMed Central. [Link]

-

Spatial mapping of the AA-PGE2-EP axis in multiple sclerosis lesions. PMC. [Link]

-

Inhibition of rat locus coeruleus neurons by this compound EP3 receptors: pharmacological characterization ex vivo. Frontiers. [Link]

-

Potential Roles of this compound and Interleukin-1β in Experimental Autoimmune Encephalomyelitis. International Online Medical Council (IOMC). [Link]

-

Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. PMC - PubMed Central. [Link]

-

Levels of CSF this compound, cognitive decline, and survival in Alzheimer's disease. Journal of Neurology, Neurosurgery & Psychiatry. [Link]

-

Role of the PGE2 receptor subtypes EP1, EP2, and EP3 in repetitive traumatic brain injury. Wiley Online Library. [Link]

-

Prostaglandin receptor EP2 protects dopaminergic neurons against 6-OHDA-mediated low oxidative stress. NIH. [Link]

-

Inflammatory this compound signaling in a mouse model of Alzheimer disease. PubMed. [Link]

-

Neuroinflammation Assay Services. Creative Biolabs. [Link]

-

The Rise of Pluripotent Stem Cell-Derived Glia Models of Neuroinflammation. MDPI. [Link]

-

Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLOS. [Link]

-

This compound (PGE2) ELISA. IBL-America. [Link]

-

Prostaglandins in pathogenesis and treatment of multiple sclerosis. ResearchGate. [Link]

-

Prostaglandin production in chronic progressive multiple sclerosis. PubMed. [Link]

-

Cyclooxygenase-2 is instrumental in Parkinson's disease neurodegeneration. PubMed. [Link]

-

Protective and pro-inflammatory lipid mediators in MS. VJNeurology. [Link]

-

2 Compounds Show Ability to Protect Neurons, Raise Dopamine Levels. Parkinson's News Today. [Link]

Sources

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 is instrumental in Parkinson's disease neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PGE2 EP1 receptor exacerbated neurotoxicity in mouse model of cerebral ischemia and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The this compound EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging roles of PGE2 receptors in models of neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the role of this compound mediated neuroinflammation in models of neurodegeneration | Stanford Digital Repository [purl.stanford.edu]

- 8. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Inhibition of rat locus coeruleus neurons by this compound EP3 receptors: pharmacological characterization ex vivo [frontiersin.org]

- 10. Inflammatory this compound signaling in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Anti-inflammatory and neuroprotective effects of PGE2 EP4 signaling in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of the this compound receptors EP subtypes in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Roles of the this compound receptors EP subtypes in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. Spatial mapping of the AA-PGE2-EP axis in multiple sclerosis lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents | PLOS One [journals.plos.org]

- 22. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Prostaglandin E2

Abstract

Prostaglandin E2 (PGE2) stands as one of the most biologically significant members of the eicosanoid family, playing a pivotal role in a vast array of physiological and pathological processes including inflammation, pain, fever, childbirth, and cancer.[1][2] Its discovery was not a singular event but rather the culmination of decades of incremental, painstaking research that transformed our understanding of lipid mediators. This guide provides a technical deep-dive into the historical milestones that led to the isolation, structural elucidation, and synthesis of PGE2, offering insights into the scientific rationale and methodologies that underpinned these seminal discoveries. It is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this critical signaling molecule.

Serendipitous Observations: The Dawn of the Prostaglandin Era

The story of prostaglandins begins not with a targeted search, but with astute observations of a potent biological activity in an unlikely source. In the 1930s, two independent groups made landmark findings. New York gynecologists Raphael Kurzrok and Charles Lieb noted that human seminal fluid could cause either contraction or relaxation of isolated uterine muscle strips.[3] Concurrently, British physiologist M.W. Goldblatt and Swedish physiologist Ulf von Euler independently reported that extracts from seminal vesicles and prostate glands contained a substance that exhibited powerful vasodepressor and smooth muscle-stimulating effects.[4][5]

It was von Euler who, in 1935, named this unknown substance "prostaglandin," based on the erroneous assumption that it originated exclusively from the prostate gland.[3][6][7] Despite this initial misnomer—it was later found that the seminal vesicles are the primary source—von Euler's early work was crucial.[3] He characterized the substance as a lipid-soluble acid, laying the essential groundwork for future isolation efforts.[5][8] These initial bioassays, though simple by modern standards, were the critical first step, demonstrating the existence of a new class of potent, locally acting signaling molecules.[5]

The Karolinska Breakthrough: Isolation and Structural Elucidation of PGE2

For nearly two decades, the chemical nature of "prostaglandin" remained a mystery. The active compounds were present in minute quantities and were chemically unstable, frustrating attempts at purification. The pivotal work that finally unlocked this puzzle was conducted at the Karolinska Institute in Sweden, led by Sune Bergström, who was later joined by his talented student, Bengt Samuelsson.[6][9] Their work, which would ultimately earn them a share of the 1982 Nobel Prize in Physiology or Medicine, represents a masterclass in biochemical purification and characterization.[8][9][10]

The Challenge of Isolation

Bergström began his work in the 1940s at the request of von Euler but faced immense challenges.[6][9] The starting material, sheep vesicular glands, had to be collected in vast quantities. The prostaglandins themselves were highly unstable, particularly in acidic or basic conditions, and separating these closely related lipid molecules was a formidable task with the chromatographic techniques of the day.

A Validating Workflow for Purification and Characterization

The success of Bergström and Samuelsson hinged on a meticulous, multi-step workflow that combined gentle extraction with progressively higher-resolution separation techniques, all validated by bioassays at each stage.

Generalized Experimental Protocol: Isolation of Prostaglandins (circa 1950s-1960s)

-

Source Material Procurement: Large quantities of sheep seminal vesicles were collected from slaughterhouses and immediately frozen to prevent enzymatic degradation of the target lipids.

-

Homogenization and Extraction: The frozen tissue was minced and homogenized in ethanol or acetone. This step served to simultaneously disrupt the cells and precipitate proteins, while the lipid-soluble prostaglandins remained in the organic solvent phase.

-

Solvent Partitioning: The crude extract was subjected to a series of solvent-solvent partitions. A key step involved partitioning between an ethereal solvent and an aqueous phosphate buffer at a specific pH. This exploited the acidic nature of the prostaglandins, allowing for their selective extraction and separation from neutral lipids.

-

Silicic Acid Chromatography: The partially purified extract was then subjected to column chromatography using silicic acid. This was a critical step for separating the different classes of prostaglandins. Bergström discovered that he could separate the prostaglandins into two main groups based on their solubility: one group, which he called PGE, was more soluble in ether, while the other, PGF, was more soluble in phosphate buffer.

-

Reversed-Phase Partition Chromatography: To achieve final purification, the team employed sophisticated reversed-phase partition chromatography. This technique, which separates compounds based on differences in their hydrophobicity, was instrumental in isolating individual, pure prostaglandin compounds from the PGE and PGF fractions.

-

Crystallization and Structural Analysis: Through this rigorous process, Bergström and his colleagues were able to isolate and crystallize several prostaglandins. In 1962, they successfully determined the complete chemical structure of this compound (PGE2) and Prostaglandin F2α.[4][11] This was achieved through a combination of elemental analysis, mass spectrometry—a technique being pioneered for biochemical analysis at the time—and nuclear magnetic resonance (NMR) spectroscopy.[9]

This systematic approach, combining bioassays with cutting-edge analytical chemistry, ensured the integrity of the findings at each step and ultimately revealed that "prostaglandin" was not a single substance but a family of related compounds derived from unsaturated fatty acids.[10][12]

The Biosynthetic Pathway and the Mechanism of Aspirin

The structural elucidation of PGE2 immediately raised a new question: how is it made in the body? Bengt Samuelsson continued to lead this line of inquiry, meticulously tracing the metabolic pathway. His group demonstrated that prostaglandins are synthesized from essential fatty acids, specifically arachidonic acid.[12]

This discovery set the stage for another monumental breakthrough by British pharmacologist John Vane, who was also a co-recipient of the 1982 Nobel Prize.[8][10] In 1971, Vane proposed and demonstrated that aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the synthesis of prostaglandins.[3][6][13][14] He discovered the enzyme responsible for converting arachidonic acid into the prostaglandin precursors, which he named cyclooxygenase (COX).[13][15] This finding was transformative, as it finally explained the mechanism of action of one of the world's oldest and most common drugs and firmly established the central role of prostaglandins in inflammation, pain, and fever.[14][16][17]

Caption: The enzymatic cascade for this compound (PGE2) synthesis from membrane phospholipids.

The Challenge of Total Synthesis

The scarcity and instability of prostaglandins from natural sources made them difficult to study and impossible to produce on a large scale for therapeutic use. This created a significant challenge for synthetic organic chemists. In 1969, Elias James Corey of Harvard University reported the first total synthesis of PGE2 and PGF2α.[3][18][19]

Corey's synthesis was a landmark achievement in organic chemistry, notable for its stereochemical control and strategic use of a bicyclic intermediate (the "Corey lactone") to establish the correct three-dimensional arrangement of the cyclopentane ring.[19][20] This elegant and logical approach, for which he received the Nobel Prize in Chemistry in 1990, not only provided a reproducible method for producing prostaglandins but also opened the floodgates for the synthesis of countless analogues.[20] This enabled widespread pharmacological research and the development of prostaglandin-based drugs.[11]

Caption: A timeline of key milestones in the discovery and history of this compound.

Conclusion: The Enduring Legacy of PGE2

The journey from the observation of a curious biological activity to the complete understanding and synthesis of this compound is a testament to the power of systematic scientific inquiry. The work of pioneers like von Euler, Bergström, Samuelsson, Vane, and Corey not only introduced a new class of powerful lipid mediators but also solved long-standing pharmacological mysteries and opened up new avenues for therapeutic intervention. Today, PGE2 is a critical target in drug development, and its analogues are used clinically for labor induction, management of peptic ulcers, and maintaining ductus arteriosus patency in newborns with congenital heart defects.[4][11] The history of PGE2 serves as a powerful example of how fundamental biochemical research can lead to profound and lasting impacts on human health.

References

-

American Chemical Society. (2017, July 10). This compound. Retrieved from [Link]

-

Wikipedia. This compound. Retrieved from [Link]

-

Domain Therapeutics Group. This compound (PGE2). Retrieved from [Link]

-

AnimalResearch.info. (2014, November 10). Discovery of prostaglandins. Retrieved from [Link]

-

Nobel Prize. (2021, May 28). Sune Bergström, Nobel Prize in Physiology or Medicine 1982: Official Nobel Lecture. Retrieved from [Link]

-

TIME. (1982, October 25). Medicine: Sharing the Nobel Prize. Retrieved from [Link]

-

PubMed. This compound synthesis and secretion: the role of PGE2 synthases. Retrieved from [Link]

-

Wikipedia. Prostaglandin. Retrieved from [Link]

-

PubMed Central. (2006, January 9). Prostaglandins, bioassay and inflammation. Retrieved from [Link]

-

Explorable.com. Discovery of Prostaglandins - 1982 Nobel Prize Medicine. Retrieved from [Link]

-

Britannica. Prostaglandin. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Key Structural Features of this compound and Prostanoid Analogs Involved in Binding and Activation of the Human EP1 Prostanoid Receptor. Retrieved from [Link]

-

NobelPrize.org. (1982, October 11). The Nobel Prize in Physiology or Medicine 1982 - Press release. Retrieved from [Link]

-

Journal of the American Chemical Society. Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. Retrieved from [Link]

-

PubMed. Vane's discovery of the mechanism of action of aspirin changed our understanding of its clinical pharmacology. Retrieved from [Link]

-

SynArchive. Synthesis of Prostaglandin F2α by Elias J. Corey (1969). Retrieved from [Link]

-

PubMed Central. (2025, May 14). Structural insights into the activation of the human this compound receptor EP1 subtype by this compound. Retrieved from [Link]

-

Karolinska Institutet. (2025, September 22). Sune Bergström and Bengt Samuelsson discovered the mechanisms driving vascular disease. Retrieved from [Link]

-

VUMC News. Sir John Vane: Improbable beginnings. Retrieved from [Link]

-

Wikipedia. John Vane. Retrieved from [Link]

-

Nobel Prize. Sune Bergström - Nobel Lecture. Retrieved from [Link]

-

Semantic Scholar. The Isolation of Prostaglandin. Retrieved from [Link]

-

Synfacts. Synthesis of Prostaglandins F and E. Retrieved from [Link]

-

ResearchGate. Chemical structures of this compound (CHEBI:15551) (a) and D2.... Retrieved from [Link]

-

William Harvey Research Limited. Sir John Vane, FRS. Retrieved from [Link]

-

YouTube. (2020, December 9). 7 E.J.Corey Synthesis of Prostaglandins | Part A | PGE2. Retrieved from [Link]

-

Britannica. Sir John Robert Vane. Retrieved from [Link]

-

Journal of the American Chemical Society. A new total synthesis of prostaglandins of the E1 and F1 series including 11-epiprostaglandins. Retrieved from [Link]

-

YouTube. (2022, July 29). Lecture 10: Total synthesis of Prostaglandin (Corey). Retrieved from [Link]

-

PubMed Central. (2019, April 5). Oiling the wheels of discovery. Retrieved from [Link]

Sources

- 1. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 2. domaintherapeutics.com [domaintherapeutics.com]

- 3. Prostaglandin - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. Prostaglandins, bioassay and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicine: Sharing the Nobel Prize | TIME [time.com]

- 7. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 8. Discovery of Prostaglandins - 1982 Nobel Prize Medicine [explorable.com]

- 9. Sune Bergström and Bengt Samuelsson discovered the mechanisms driving vascular disease | Karolinska Institutet [ki.se]

- 10. Discovery of prostaglandins [animalresearch.info]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. nobelprize.org [nobelprize.org]

- 13. Vane's discovery of the mechanism of action of aspirin changed our understanding of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sir John Vane: Improbable beginnings - Vanderbilt Health [news.vumc.org]

- 15. This compound synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sir John Vane, FRS - William Harvey Research [williamharveyresearch.com]

- 17. Sir John Robert Vane | Nobel Prize, Pharmacology, Medicine | Britannica [britannica.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. thieme-connect.com [thieme-connect.com]

- 20. youtube.com [youtube.com]

Technical Guide: EP2 vs. EP4 Receptor Signaling in Immune Suppression

[1]

Executive Summary

Prostaglandin E2 (PGE2) is the dominant lipid mediator of immune suppression in the tumor microenvironment (TME). While PGE2 signals through four G-protein coupled receptors (EP1–4), EP2 and EP4 are the primary drivers of T cell exclusion and myeloid dysfunction.[1]

For drug development professionals, treating these receptors as redundant cAMP elevators is a critical error. They exhibit distinct kinetic profiles, desensitization mechanisms, and signal transduction architectures. This guide dissects the mechanistic bifurcation between EP2 ("The Sustained Amplifier") and EP4 ("The Dynamic Switch") and provides a validated framework for interrogating their functions in immuno-oncology.

Structural and Kinetic Divergence

Although both receptors couple to G

The EP2 Receptor: The Sustained Amplifier

-

G-Protein Coupling: Exclusively G

.[3] -

Desensitization: EP2 lacks the C-terminal serine/threonine clusters required for rapid

-arrestin recruitment. Consequently, it does not undergo rapid homologous desensitization. -

Physiological Result: In high-PGE2 environments (like the TME), EP2 provides a sustained, tonic cAMP signal that permanently suppresses T cell activation and drives chronic inflammation.

The EP4 Receptor: The Dynamic Switch

-

G-Protein Coupling: Promiscuous. Primary coupling to G

, but also couples to G -

Desensitization: Rapidly phosphorylated by G-protein receptor kinases (GRKs) and internalized via

-arrestin. -

Non-Canonical Signaling: Uniquely activates the PI3K/AKT/mTOR axis via G

subunits or direct association with scaffolding proteins. This pathway is critical for cell migration and survival, distinct from the cAMP-PKA axis.

Visualization of Signaling Architectures

Figure 1: Divergent signaling pathways of EP2 (cAMP-dominant, sustained) vs. EP4 (PI3K-linked, transient).

Immune Cell Specificity Matrix

The impact of EP2 vs. EP4 varies by cell lineage. In drug development, target selection depends on which immune population you intend to rescue.

| Cell Type | EP2 Dominant Mechanism | EP4 Dominant Mechanism | Therapeutic Implication |

| CD8+ T Cells | Sustained cAMP | PI3K/AKT activation. Regulates migration and survival.[2] | EP2 blockade restores cytotoxicity; EP4 blockade may affect tumor infiltration. |

| Tregs | Promotes FoxP3 stability in some contexts; drives suppressive capacity. | Critical for iTreg differentiation and function. | Dual blockade required to fully abrogate Treg-mediated suppression. |